molecular formula C27H38FNO2Si B019175 (E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal CAS No. 124863-84-9

(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal

Cat. No. B019175
CAS RN: 124863-84-9
M. Wt: 455.7 g/mol
InChI Key: KJJYACIUGGXNTO-ZHACJKMWSA-N
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Description

This compound belongs to a class of chemicals that exhibit significant interest in organic synthesis and materials science due to their structural complexity and potential applications. The tert-butyldimethylsilyloxymethyl and diisopropyl groups suggest it has been designed for specific reactivity or stability, possibly as an intermediate in pharmaceutical synthesis or material science.

Synthesis Analysis

Synthetic approaches towards complex molecules often involve multi-step reactions, starting from simpler molecules. For instance, Pomeisl et al. (2007) describe the synthesis of 3-fluorofuran-2(5H)-ones, demonstrating advanced techniques such as Z/E photoisomerisation and cyclisation, relevant for constructing pyridyl and fluorophenyl frameworks (Pomeisl et al., 2007).

Molecular Structure Analysis

Characterization of molecular structure is crucial for understanding compound properties. Çolak et al. (2021) used FTIR, NMR, and X-ray crystallography for such analysis, highlighting the importance of these techniques in detailing molecular geometry and electronic structure (Çolak et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl groups often include nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom. The presence of tert-butyldimethylsilyloxymethyl and diisopropyl groups could influence reactivity through steric hindrance and electronic effects, affecting both the rate and selectivity of reactions.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure. For instance, the presence of bulky tert-butyl and silyl groups can affect solubility and melting points, making the compound more lipophilic or altering its phase transition temperatures.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of this compound can be analyzed through spectroscopic methods (FTIR, NMR) and computational chemistry (DFT analyses). These properties are paramount in predicting behavior in various environments and reactions. For example, Hermann and Brückner (2018) discuss the influence of silver catalysis on the reactivity of similar compounds, showcasing how metal ions can mediate chemical transformations (Hermann & Brückner, 2018).

Scientific Research Applications

Synthesis and Characterization

Complex molecules often serve as building blocks or intermediates in the synthesis of more complicated compounds. For example, the synthesis of 3-Fluorofuran-2(5H)-ones involves transformations of (E)- and (Z)-2-fluoroalk-2-enoates, indicating the significance of precise chemical modifications for generating novel fluorinated building blocks with potential applications in material science and pharmaceuticals (Pomeisl et al., 2007). Similarly, the stereocontrol in reactions of alk-2-enylstannanes with aldehydes highlights advanced techniques for achieving desired molecular configurations, essential for synthesizing compounds with specific biological or physical properties (Thomas & Tray, 2019).

Biological Evaluation

The study of molecular structures also extends to evaluating their biological activities. For instance, the exploration of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones reveals their potential as antifungal and antimycobacterial agents, providing a foundation for developing new treatments for infectious diseases (Opletalová et al., 2006). Such studies underscore the importance of chemical synthesis in drug discovery and development.

Catalysis and Material Science

Complex molecules often find applications in catalysis, where their unique structures can facilitate or enhance chemical reactions. The investigation into the activation of C-H bonds by Pt(II) complexes, for example, demonstrates the role of molecular design in developing more efficient catalysts for organic synthesis, with implications for industrial processes and environmental sustainability (Crosby et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the reaction of its functional groups with other compounds .

properties

IUPAC Name

(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38FNO2Si/c1-18(2)25-22(11-10-16-30)24(20-12-14-21(28)15-13-20)23(26(29-25)19(3)4)17-31-32(8,9)27(5,6)7/h10-16,18-19H,17H2,1-9H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYACIUGGXNTO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38FNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal
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(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal
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(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal
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(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal
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(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal
Reactant of Route 6
(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal

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